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Compound of Interest

Compound Name: YZL-51N

Cat. No.: B15583624 Get Quote

Application Notes and Protocols: YZL-51N
For Researchers, Scientists, and Drug Development Professionals

Introduction
YZL-51N is a potent and selective inhibitor of Sirtuin 7 (SIRT7), a member of the NAD+-

dependent deacetylase family.[1][2][3] SIRT7 plays a critical role in various cellular processes,

including DNA damage repair, chromatin remodeling, and gene transcription, making it a

promising therapeutic target in oncology.[2][4] YZL-51N functions by competitively binding to

the NAD+ pocket of SIRT7, thereby impairing its enzymatic activity.[1][2][3] This inhibition

weakens DNA damage repair mechanisms in cancer cells and suppresses their survival.[1][2]

Preclinical studies have demonstrated its potential in combined chemo-radiotherapy for

colorectal cancer.[2][3]

These application notes provide detailed protocols for the solubilization and experimental use

of YZL-51N for both in vitro and in vivo research.
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Property Value Source

Molecular Formula C17H14O7 [1]

Molecular Weight 330.29 g/mol [1]

Appearance Light yellow to yellow solid [1]

CAS Number 3031072-69-9 [1]

Mechanism of Action
Selective, NAD+-competitive

inhibitor of SIRT7
[1][2]

IC50 (SIRT7) 12.71 µM [1]

Binding Affinity (KD for SIRT7) 1.02 µM [2]

Solubility and Stock Solution Preparation
Proper solubilization and storage of YZL-51N are crucial for experimental success and

reproducibility. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions,

as hygroscopic DMSO can significantly impact solubility.[1]

In Vitro Stock Solution (DMSO)
Parameter Recommendation

Solvent Dimethyl Sulfoxide (DMSO)

Maximum Solubility 33.33 mg/mL (100.91 mM)

Preparation Method

To achieve maximum solubility, ultrasonic

treatment and warming to 60°C are

recommended.[1]

Storage (Aliquoted)
-80°C for up to 6 months; -20°C for up to 1

month.[1]

Stock Solution Dilution Table (for 100.91 mM Stock)
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Target
Concentration

Volume of Stock
Volume of Diluent
(e.g., Media)

Final Volume

10 mM 99.1 µL 900.9 µL 1 mL

1 mM 9.91 µL 990.09 µL 1 mL

100 µM 0.99 µL 999.01 µL 1 mL

40 µM 0.4 µL 999.6 µL 1 mL

Note: Further dilutions into aqueous buffers or cell culture media should be made immediately

prior to use. Avoid repeated freeze-thaw cycles of the stock solution.

In Vivo Formulation
For in vivo experiments, it is strongly recommended to prepare the working solution fresh on

the day of use.[1] The specific formulation may vary based on the experimental model and

administration route. A common approach involves a multi-component solvent system to ensure

solubility and biocompatibility.

Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol details the use of YZL-51N to assess its effect on the proliferation of colorectal

cancer cell lines.

1. Cell Culture:

Culture HCT116, HT29, or SW620 cells in appropriate media supplemented with 10% Fetal
Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Seeding:

Harvest cells using trypsin and perform a cell count.
Seed 2,000-5,000 cells per well in a 96-well plate.
Allow cells to adhere overnight.
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3. Treatment:

Prepare serial dilutions of YZL-51N in complete culture medium from your DMSO stock.
Ensure the final DMSO concentration is consistent across all wells and does not exceed
0.5% to avoid solvent toxicity.
Replace the culture medium in each well with the medium containing the desired
concentration of YZL-51N (e.g., 0-50 µM). Include a vehicle control (DMSO only).
Incubate the plate for 48 hours.[2]

4. Proliferation Assessment (e.g., using CCK-8):

Add 10 µL of CCK-8 solution to each well.
Incubate for 1-4 hours at 37°C.
Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

Subtract the absorbance of blank wells (medium only).
Calculate cell viability as a percentage relative to the vehicle-treated control.
Plot a dose-response curve and calculate the IC50 value.

Protocol 2: Western Blot for H3K18 Acetylation
This protocol is designed to detect the increase in histone H3 lysine 18 acetylation (H3K18ac),

a direct downstream marker of SIRT7 inhibition.

1. Cell Culture and Treatment:

Seed HCT116 or HT29 cells in 6-well plates and allow them to reach 70-80% confluency.
Treat cells with varying concentrations of YZL-51N (e.g., 0, 10, 20, 40 µM) for 8 hours.[1]

2. Histone Extraction:

Wash cells with ice-cold PBS.
Lyse cells and extract histones using a commercial kit or an acid extraction protocol.

3. Protein Quantification:

Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
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4. Western Blotting:

Separate equal amounts of protein (e.g., 15-20 µg) on an SDS-PAGE gel and transfer to a
PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with a primary antibody against H3K18ac overnight at 4°C.
Use an antibody against total Histone H3 as a loading control.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of YZL-51N in

a mouse xenograft model. All animal procedures must be approved by an Institutional Animal

Care and Use Committee (IACUC).

1. Cell Implantation:

Subcutaneously inject BALB/c nude mice with HCT116 cells (e.g., 5 x 10^6 cells in PBS or
Matrigel).[2]

2. Tumor Growth and Grouping:

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
Randomize mice into treatment groups (e.g., Vehicle Control, YZL-51N, Radiation, YZL-51N
+ Radiation).[2]

3. Treatment Administration:

Prepare the YZL-51N formulation fresh for each injection.
Administer YZL-51N via subcutaneous injection at a dose of 15 mg/kg.[1][2]
Treatment can be administered every 3 days.[2]
For combination therapy, ionizing radiation (e.g., 3 Gy) can be administered after the YZL-
51N injection on the same schedule.[2]

4. Monitoring and Endpoint:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15583624?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11214487/
https://www.benchchem.com/product/b15583624?utm_src=pdf-body
https://www.benchchem.com/product/b15583624?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11214487/
https://www.benchchem.com/product/b15583624?utm_src=pdf-body
https://www.benchchem.com/product/b15583624?utm_src=pdf-body
https://www.medchemexpress.com/yzl-51n.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11214487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11214487/
https://www.benchchem.com/product/b15583624?utm_src=pdf-body
https://www.benchchem.com/product/b15583624?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11214487/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g.,
every 3 days).
Continue treatment for the duration of the study (e.g., 15-21 days).
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis.
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Caption: Mechanism of YZL-51N as a competitive inhibitor of SIRT7.
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Caption: General experimental workflow for YZL-51N studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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